molecular formula C15H13F2N3O2S2 B2943473 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2034569-82-7

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2943473
CAS No.: 2034569-82-7
M. Wt: 369.4
InChI Key: LRMPSBKSHKNVKV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (CAS 2034569-82-7) is a synthetic small molecule with a molecular formula of C15H13F2N3O2S2 and a molecular weight of 369.41 g/mol . This benzosulfonamide derivative features a pyrazole heterocycle and a thiophene ring, a structural motif known to be of significant interest in medicinal chemistry for the development of carbonic anhydrase inhibitors (CAIs) . Compounds within this class have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA II, IX, and XII, which are enzymatic targets linked to conditions such as glaucoma, epilepsy, and certain cancers . The presence of the sulfonamide group (-SO2NH-) is crucial for the chelation of the zinc ion in the active site of carbonic anhydrases, a key mechanism of action for this class of inhibitors . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacological tool to study carbonic anhydrase-related pathways. With a topological polar surface area of approximately 101 Ų and an estimated XLogP3 of 2.4, this molecule possesses computed physicochemical properties that are favorable for pharmaceutical research . It is supplied as a solid and must be stored according to standard laboratory practices for chemical reagents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S2/c16-12-3-1-4-13(17)15(12)24(21,22)19-9-14(11-5-8-23-10-11)20-7-2-6-18-20/h1-8,10,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPSBKSHKNVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the fluorinated benzene and pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The most structurally analogous compound identified is N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide (CAS: 1798028-20-2, Molecular Weight: 409.5 g/mol ) . Below is a detailed comparison:

Property Target Compound Analogous Compound
CAS Number 2034569-82-7 1798028-20-2
Molecular Formula C₁₅H₁₃F₂N₃O₂S₂ C₁₈H₁₇F₂N₃O₂S₂
Molecular Weight 369.4 g/mol 409.5 g/mol
Pyrazole Substituent Unsubstituted pyrazole 5-Cyclopropyl group on pyrazole
Thiophene Position Thiophen-3-yl Thiophen-2-yl
Key Structural Features Ethyl linker between pyrazole and sulfonamide Ethyl linker with additional cyclopropyl modification

Implications of Structural Variations

Molecular Weight and Lipophilicity: The analogous compound’s higher molecular weight (+40.1 g/mol) stems from the 5-cyclopropyl group on the pyrazole ring.

Thiophene Orientation :

  • The thiophen-3-yl group in the target compound vs. thiophen-2-yl in the analogue alters the spatial arrangement of the heterocycle. Thiophen-3-yl may favor distinct π-π stacking or hydrogen-bonding interactions in biological targets compared to the 2-position isomer.

Pyrazole Functionalization :

  • The cyclopropyl group in the analogue introduces steric bulk and electronic effects, which could modulate binding to enzymes (e.g., kinases) or receptors. Unsubstituted pyrazole in the target compound may allow greater flexibility in target engagement .

Biological Activity

The compound 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing insights from diverse research findings and case studies.

Molecular Structure

The compound is characterized by the following structural components:

  • Benzene sulfonamide moiety : This functional group is known for its biological activity, particularly in cardiovascular applications.
  • Difluoro substitution : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.
  • Pyrazole and thiophene linkages : These heterocycles contribute to the compound's pharmacological profile.

Chemical Formula

  • Molecular Formula : C14_{14}H14_{14}F2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 348.34 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Cardiovascular Effects : Some sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance in isolated heart models, suggesting potential applications in treating heart-related conditions .

Cardiovascular Activity

A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated significant changes in perfusion pressure with certain derivatives, suggesting that this compound may have similar effects .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Sulfonamide A0.001Decreased
Sulfonamide B0.001No effect
Test Compound 0.001Significant decrease

Antimicrobial Activity

Another study highlighted the antimicrobial properties of pyrazole derivatives, which may extend to our compound of interest. Pyrazole-based compounds have shown efficacy against various bacterial strains, indicating a broad spectrum of potential applications in infectious diseases .

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to determine binding kinetics and affinities. Preliminary data suggest that the unique combination of fluorination and thiophene substitution may enhance binding affinity compared to simpler analogs.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This may involve the reaction of thiophene derivatives with hydrazine or related reagents.
  • Coupling Reaction : The pyrazole is then coupled with a benzene sulfonamide derivative.
  • Fluorination : Finally, fluorination at the 2 and 6 positions on the benzene ring is performed to yield the final product.

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